

Application Notes and Protocols: 2-Iminothiazolidin-4-ones as Enzyme Inhibitors

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Compound of Interest

Compound Name: 2-aminothiazol-4-ol

Cat. No.: B1296162

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-iminothiazolidin-4-one derivatives as potent and selective enzyme inhibitors. This document includes quantitative data on their inhibitory activities, detailed experimental protocols for key enzymatic assays, and visualizations of relevant signaling pathways.

Introduction

The 2-iminothiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.^{[1][2]} Derivatives of this heterocyclic core have been extensively investigated as inhibitors of various enzymes implicated in a multitude of diseases, including type 2 diabetes, cancer, and infectious diseases.^{[1][2][3][4]} Their synthetic tractability and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of their inhibitory potency and selectivity. This document serves as a practical guide for researchers interested in exploring the potential of 2-iminothiazolidin-4-ones as enzyme inhibitors.

Data Presentation: Inhibitory Activities of 2-Iminothiazolidin-4-one Derivatives

The following tables summarize the quantitative inhibitory data for various 2-iminothiazolidin-4-one derivatives against a range of enzyme targets.

Table 1: Inhibition of Enzymes Associated with Type 2 Diabetes

Compound/ Derivative	Target Enzyme	IC50 (μM)	Reference Compound	IC50/Ki of Reference (μM)	Source(s)
Lactose- conjugated 7f (4-Cl-3-NO ₂)	α- Glucosidase	7.13 ± 0.12	Acarbose	10.53 ± 1.38	[1]
2- Iminothiazolid in-4-one- pyrazole hybrid B	α- Glucosidase	4.84	Acarbose	10.53 ± 1.38	[1]
Lactose- conjugated 7e (2-OH-5- CH ₃)	α-Amylase	-	Acarbose	-	[1]
2- Iminothiazolid in-4-one- pyrazole hybrid B	α-Amylase	9.90	Acarbose	47.86 ± 1.36	[1]
Lactose- conjugated 7c (4- methoxy)	DPP-4	-	Sitagliptin	0.02 ± 0.001	[1]
2- Iminothiazolid in-4-one with halogens D	DPP-4	0.012 ± 0.0005	Sitagliptin	0.02 ± 0.001	[1]
Lactose- conjugated 7f (4-Cl-3-NO ₂)	PTP1B	2.41 ± 0.03	Ursolic acid	-	[1]
2- Iminothiazolid	PTP1B	1.5 ± 0.06	-	-	[1]

in-4-one with
fluoro- and
carboxyl-
groups E

2-

Iminothiazolid

PTP1B

5.88 ± 0.06

Suramin

10.98 ± 1.13

[1]

in-4-one-

furan hybrid F

Table 2: Inhibition of Protein Kinases

Compound/ Derivative	Target Enzyme	IC50 (μM)	Reference Compound	IC50 of Reference (μM)	Source(s)
Quinoline- based derivative 47	c-Met	0.382	-	-	[2]
Quinoline- based derivative 47	Ron	0.122	-	-	[2]
2- thioxothiazoli din-4-one derivative 17	PIM-1	<0.01	-	-	[5]
2- thioxothiazoli din-4-one derivative 17	PIM-2	<0.01	-	-	[5]
2- thioxothiazoli din-4-one derivative 17	PIM-3	<0.01	-	-	[5]
Amino acid derivatized analogue 7aa (Gly)	PI3Kα	10-20	-	-	[6]
Amino acid derivatized analogue 7ab (L-Trp)	PI3Kα	10-20	-	-	[6]

Table 3: Inhibition of Phosphatases and Other Enzymes

Compound/ Derivative	Target Enzyme	IC50 (μM)	Reference Compound	IC50 of Reference (μM)	Source(s)
2- (thienothiazol ylimino)-1,3- thiazolidin-4- one 6	CDC25A	6.2 ± 1.0	-	-	[7] [8]
Cinnamic acid-based inhibitor 9r	LYP	2.85 (K _i =1.09)	-	-	[9]
Rhodanine derivative 1	HIV-1 Integrase (3'- processing)	15	-	-	[3]
Rhodanine derivative 1	HIV-1 Integrase (strand transfer)	11	-	-	[3]
Rhodanine- linked benzenesulfo namide derivative	Carbonic Anhydrase IX	- (K _i values reported)	Acetazolamid e	0.0258	[10]

Experimental Protocols

This section provides detailed methodologies for key enzymatic assays used to evaluate the inhibitory potential of 2-iminothiazolidin-4-one derivatives.

α-Amylase Inhibition Assay

This protocol is adapted from procedures described for the evaluation of thiazolidinone derivatives.[\[11\]](#)[\[12\]](#)

Materials:

- Porcine pancreatic α -amylase
- Soluble starch
- 3,5-Dinitrosalicylic acid (DNSA) reagent
- Sodium potassium tartrate
- Sodium hydroxide (NaOH)
- Sodium phosphate buffer (20 mM, pH 6.9)
- Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO
- Acarbose (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a 1% (w/v) starch solution by dissolving 0.5 g of soluble starch in 50 mL of deionized water and boiling for 15 minutes.
 - Prepare the α -amylase solution (1 unit/mL) in 20 mM sodium phosphate buffer (pH 6.9).
 - Prepare the DNSA color reagent by mixing 96 mM DNSA, 5.31 M sodium potassium tartrate in 2 M NaOH, and deionized water.
- Assay Protocol:
 - Add 100 μ L of the test compound solution (at various concentrations) and 100 μ L of the enzyme solution to a microplate well.

- For the control well, add 100 µL of DMSO instead of the test compound.
- Incubate the plate at 25°C for 30 minutes.
- Add 100 µL of the starch solution to each well to start the reaction.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 100 µL of the DNSA color reagent.
- Heat the plate in a water bath at 85°C for 15 minutes.
- Cool the plate to room temperature.
- Data Analysis:
 - Measure the absorbance at 595 nm using a microplate reader.
 - Calculate the percentage of inhibition using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This protocol is based on methods used for screening α-glucosidase inhibitors.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- α-Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- Potassium phosphate buffer (50 mM, pH 6.8)
- Sodium carbonate (Na₂CO₃)
- Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO

- Acarbose (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare the α -glucosidase solution (0.1 U/mL) in 50 mM potassium phosphate buffer (pH 6.8).
 - Prepare the pNPG substrate solution (1.25 mM) in the same buffer.
 - Prepare a 1 M sodium carbonate solution to stop the reaction.
- Assay Protocol:
 - Add 20 μ L of the test compound solution (at various concentrations) to a microplate well.
 - Add 20 μ L of the α -glucosidase solution to each well.
 - Incubate the plate at 37°C for 15 minutes.
 - Add 20 μ L of the pNPG solution to each well to initiate the reaction.
 - Incubate the plate at 37°C for 30 minutes.
 - Terminate the reaction by adding 50 μ L of 1 M sodium carbonate solution.
- Data Analysis:
 - Measure the absorbance at 405 nm using a microplate reader.
 - Calculate the percentage of inhibition using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Determine the IC₅₀ value from the dose-response curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol is a general method for screening DPP-4 inhibitors.[15][16][17]

Materials:

- Human recombinant DPP-4
- Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC
- Tris-HCl buffer (50 mM, pH 8.0)
- Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO
- Sitagliptin (positive control)
- 96-well microplate (clear for colorimetric, black for fluorometric)
- Microplate reader

Procedure:

- Assay Protocol (Colorimetric):
 - Add 10 μ L of the test compound solution to a well.
 - Add 50 μ L of DPP-4 solution (2 mU/mL in Tris-HCl buffer).
 - Start the reaction by adding 40 μ L of G-p-NA solution (0.26 mmol/L).
 - Monitor the change in absorbance at 405 nm for 60 minutes at 37°C.
- Assay Protocol (Fluorometric):
 - Follow a similar procedure using a fluorogenic substrate (e.g., Gly-Pro-AMC).
 - Measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm).
- Data Analysis:

- Calculate the rate of reaction from the linear portion of the kinetic curve.
- Determine the percentage of inhibition relative to the uninhibited control.
- Calculate the IC₅₀ value from the concentration-inhibition curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is a standard method for measuring PTP1B activity.[\[18\]](#)[\[19\]](#)

Materials:

- Human recombinant PTP1B
- p-Nitrophenyl phosphate (pNPP)
- Citrate buffer (50 mM, pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT
- Sodium hydroxide (NaOH)
- Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO
- Suramin or a known PTP1B inhibitor (positive control)
- 96-well microplate
- Microplate reader

Procedure:

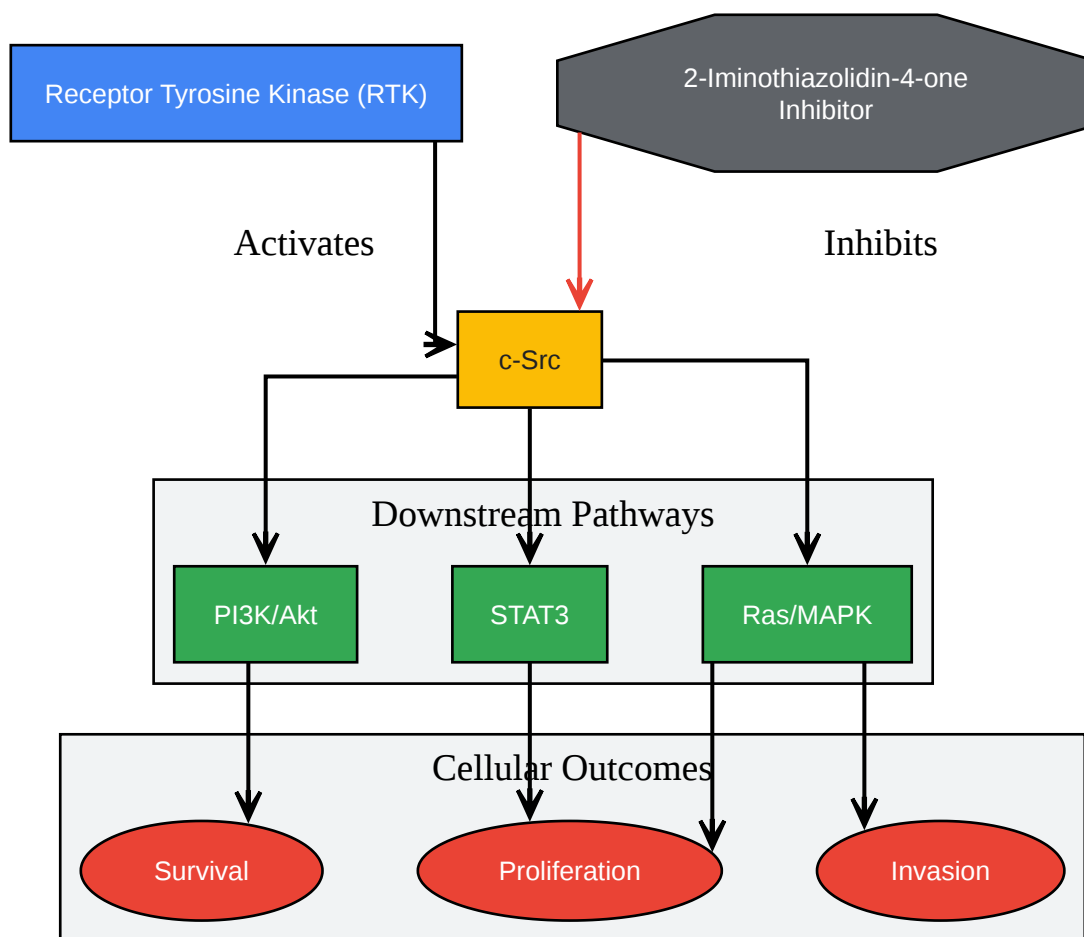
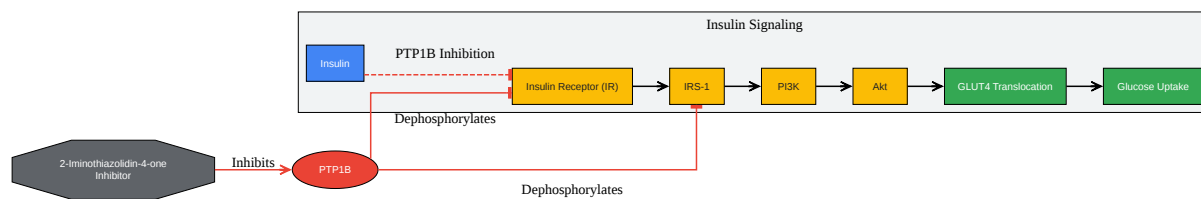
- Assay Protocol:
 - Add 10 μ L of the test compound solution to a well.
 - Add 20 μ L of PTP1B enzyme solution (1 μ g/mL).
 - Pre-incubate at 37°C for 10 minutes.

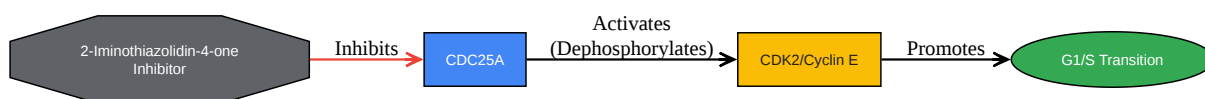
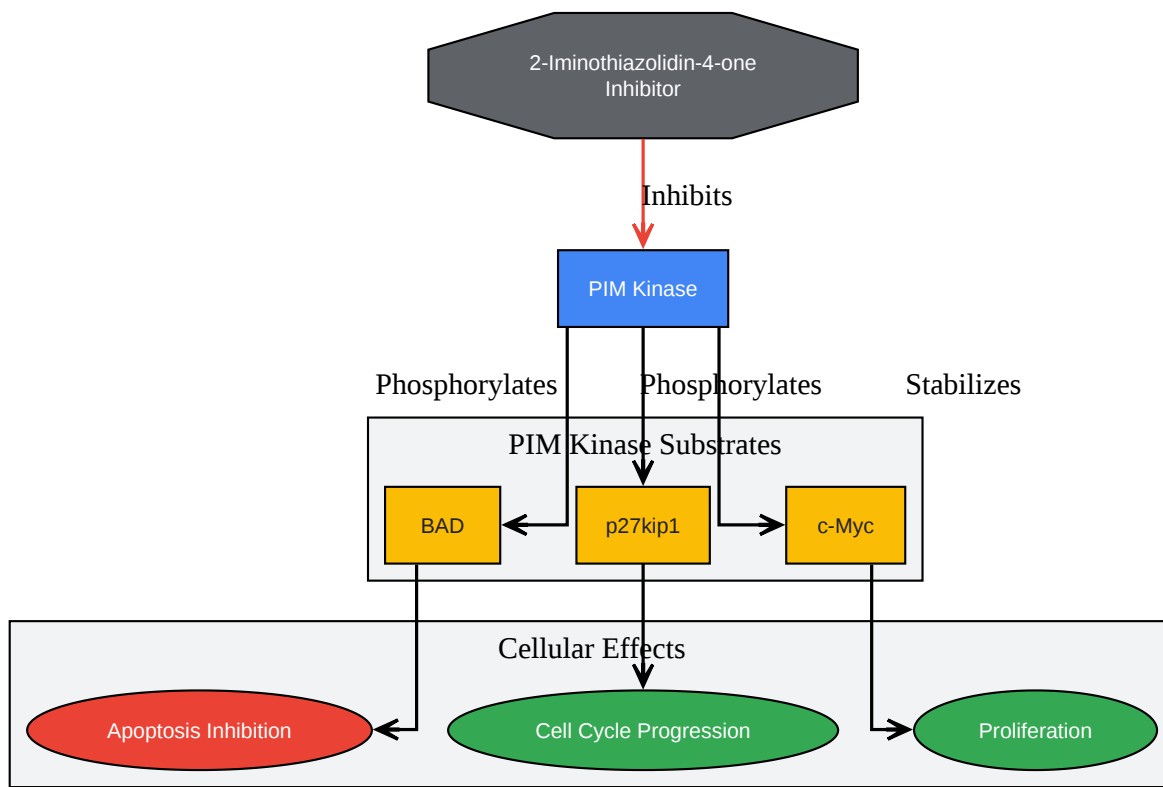
- Initiate the reaction by adding 40 μ L of 4 mM pNPP solution.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding 1 M NaOH.
- Data Analysis:
 - Measure the absorbance of the product (p-nitrophenol) at 405 nm.
 - Calculate the percentage of inhibition and determine the IC₅₀ value.

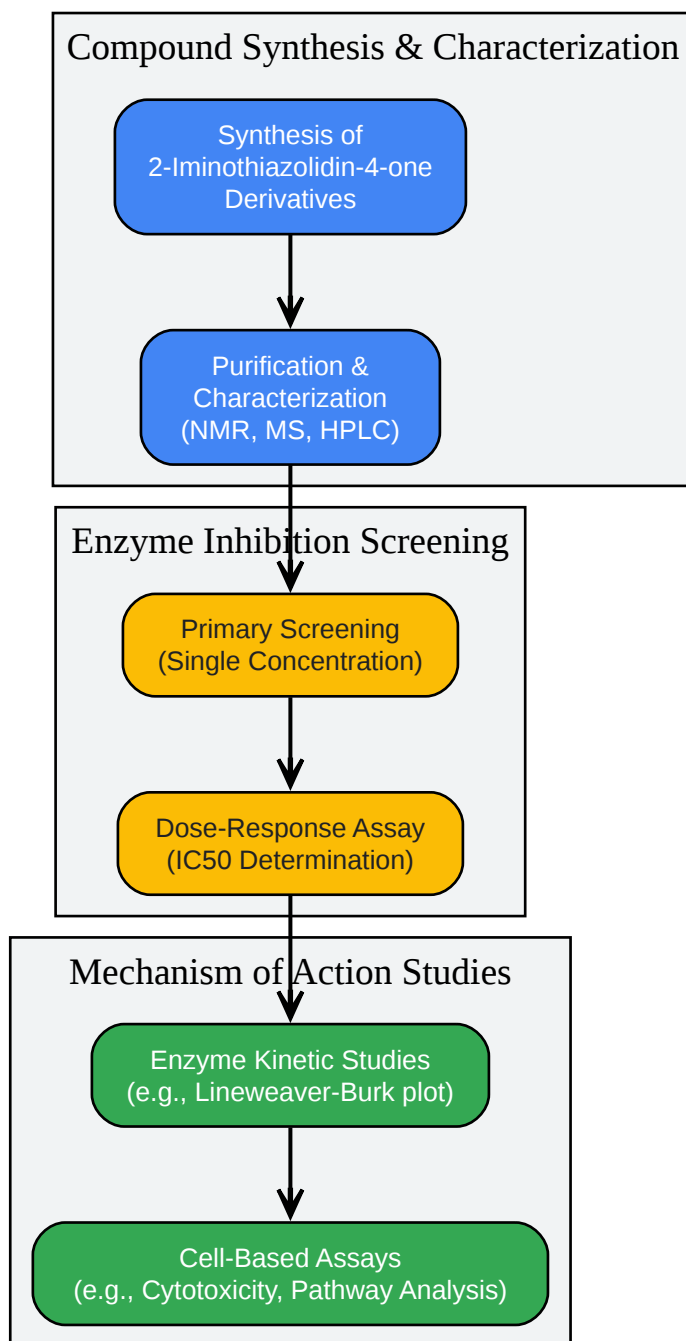
Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by enzymes that are targets of 2-iminothiazolidin-4-one inhibitors.







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